[(3-Chloropyridin-4-yl)methyl](cyclopropylmethyl)amine
Overview
Description
(3-Chloropyridin-4-yl)methylamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a methylamine group at the 4-position The compound also contains a cyclopropylmethyl group attached to the nitrogen atom of the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloropyridine, which can be obtained by chlorination of pyridine.
Formation of Intermediate: The 3-chloropyridine is then reacted with formaldehyde and hydrogen cyanide to form 3-chloropyridin-4-ylmethanol.
Amination: The intermediate 3-chloropyridin-4-ylmethanol is then subjected to amination using cyclopropylmethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (3-Chloropyridin-4-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3-Chloropyridin-4-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3-Chloropyridin-4-yl)methylamine can be compared with other similar compounds, such as:
(3-Chloropyridin-4-yl)methanol: This compound lacks the cyclopropylmethyl group and has different reactivity and applications.
(3-Chloropyridin-4-yl)methylamine: This compound lacks the cyclopropylmethyl group and has different biological activity.
(3-Chloropyridin-4-yl)ethylamine: This compound has an ethyl group instead of a cyclopropylmethyl group, leading to different chemical properties and applications.
The uniqueness of (3-Chloropyridin-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-1-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-12-4-3-9(10)6-13-5-8-1-2-8/h3-4,7-8,13H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLOODURJTENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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